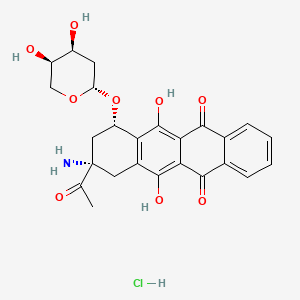

Amrubicin Hydrochloride

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

See also: Amrubicin (has active moiety).

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(7S,9S)-9-acetyl-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO9.ClH/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31;/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3;1H/t14-,15+,16-,17-,25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMLHEQFWVQAJS-IITOGVPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H](CO5)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10911577 | |

| Record name | 3-Acetyl-3-amino-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2-deoxypentopyranoside--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110311-30-3 | |

| Record name | Amrubicin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110311-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amrubicin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110311303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetyl-3-amino-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2-deoxypentopyranoside--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMRUBICIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUL6MP8FZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amrubicin Hydrochloride: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amrubicin hydrochloride is a potent, third-generation synthetic anthracycline analogue that has demonstrated significant clinical activity, particularly in the treatment of small-cell and non-small-cell lung cancer.[1][2] As a topoisomerase II inhibitor, its mechanism of action is centered on the disruption of DNA replication and the induction of programmed cell death in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of the core mechanism of action of amrubicin, detailing its molecular interactions, the resultant cellular signaling cascades, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: Topoisomerase II Inhibition

The primary molecular target of amrubicin and its more potent active metabolite, amrubicinol, is DNA topoisomerase II.[3][4][5] This nuclear enzyme plays a critical role in managing DNA topology during replication, transcription, and chromosome segregation by catalyzing the transient cleavage and re-ligation of double-stranded DNA.

Amrubicin exerts its cytotoxic effects by stabilizing the covalent intermediate of the topoisomerase II catalytic cycle, known as the "cleavable complex," where the enzyme is covalently bound to the 5'-termini of the cleaved DNA.[4][6] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[6] These persistent DNA lesions are recognized by the cell's DNA damage response machinery, ultimately triggering apoptotic cell death.[1][7]

While amrubicin is an anthracycline, its DNA intercalation is significantly less pronounced compared to older anthracyclines like doxorubicin. This property may contribute to its distinct clinical profile, including a potentially more favorable cardiac safety profile.

Quantitative Analysis of Cytotoxicity and Topoisomerase II Inhibition

The cytotoxic and enzyme-inhibitory activities of amrubicin and its active metabolite, amrubicinol, have been quantified across various cancer cell lines. Amrubicinol consistently demonstrates significantly greater potency than the parent compound.

| Compound | Cell Line | Cancer Type | IC50 (μM) | Citation |

| Amrubicin | U937 | Human Leukemia | 5.6 | [8] |

| Amrubicinol | U937 | Human Leukemia | 0.069 | [7] |

| Amrubicin | LX-1 | Human Small Cell Lung Cancer | 1.1 ± 0.2 (μg/mL) | [8] |

| Amrubicin | A549 | Human Non-Small Cell Lung Cancer | 2.4 ± 0.8 (μg/mL) | [8] |

| Amrubicin | A431 | Human Epidermoid Carcinoma | 0.61 ± 0.10 (μg/mL) | [8] |

| Amrubicin | BT-474 | Human Breast Cancer | 3.0 ± 0.3 (μg/mL) | [8] |

Table 1: In Vitro Cytotoxicity of Amrubicin and Amrubicinol. IC50 values represent the concentration required to inhibit cell growth by 50%.

Signaling Pathways Activated by Amrubicin-Induced DNA Damage

The accumulation of double-strand breaks induced by amrubicin triggers a cascade of intracellular signaling events, culminating in apoptosis.

Figure 1: Amrubicin-Induced Apoptotic Signaling Pathway. This diagram illustrates the key steps from topoisomerase II inhibition to the execution of apoptosis.

Upon recognition of DNA double-strand breaks, sensor proteins, primarily from the PI3K-like kinase family such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), are activated.[9] These kinases then phosphorylate a range of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2.[2][10] Activation of these checkpoint pathways can lead to cell cycle arrest, providing an opportunity for DNA repair. However, in the face of extensive and irreparable damage, these pathways signal for the initiation of apoptosis. A key player in this process is the tumor suppressor protein p53, which can be activated by the DNA damage response.[11] The apoptotic cascade induced by amrubicin has been shown to involve the activation of effector caspases, specifically caspase-3 and caspase-7, which orchestrate the dismantling of the cell.[1][7] This activation is preceded by a loss of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[7]

Experimental Protocols

The elucidation of amrubicin's mechanism of action has relied on a variety of in vitro assays. The following are detailed methodologies for key experiments.

Topoisomerase II DNA Decatenation Assay

This assay is used to determine the inhibitory effect of a compound on the catalytic activity of topoisomerase II.

Principle: Topoisomerase II can decatenate, or unlink, intertwined DNA circles found in kinetoplast DNA (kDNA). When run on an agarose gel, the large, catenated kDNA network is unable to enter the gel, while the smaller, decatenated DNA circles can migrate into the gel. An inhibitor of topoisomerase II will prevent this decatenation, resulting in the kDNA remaining at the origin.

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube on ice, prepare a reaction mixture containing:

-

10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl₂, 10 mM DTT, 1 mg/mL BSA)

-

10 mM ATP

-

200 ng kinetoplast DNA (kDNA)

-

Test compound (amrubicin or amrubicinol) at various concentrations (or vehicle control)

-

Purified human topoisomerase IIα enzyme (e.g., 1-2 units)

-

Nuclease-free water to a final volume of 20 µL.

-

-

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of 250 mM EDTA.

-

Protein Digestion: Add 2 µL of proteinase K (10 mg/mL) and incubate at 37°C for 30 minutes to digest the topoisomerase II enzyme.

-

Gel Electrophoresis:

-

Add 4 µL of 6x DNA loading dye to each reaction.

-

Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

-

Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

-

-

Visualization: Visualize the DNA bands under UV light. The presence of decatenated DNA (migrating into the gel) indicates topoisomerase II activity, while its absence in the presence of the test compound indicates inhibition.

DNA Intercalation Assay (Fluorescent Intercalator Displacement)

This assay is used to assess the ability of a compound to insert itself between the base pairs of a DNA double helix.

Principle: A fluorescent dye, such as ethidium bromide or thiazole orange, exhibits a significant increase in fluorescence upon intercalation into DNA. A test compound that also intercalates into DNA will compete with the fluorescent dye for binding sites, leading to the displacement of the dye and a corresponding decrease in fluorescence.

Protocol:

-

Reagent Preparation:

-

Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) at a known concentration in a suitable buffer (e.g., Tris-EDTA buffer).

-

Prepare a stock solution of a fluorescent intercalating dye (e.g., ethidium bromide).

-

Prepare serial dilutions of the test compound (amrubicin).

-

-

Assay Setup:

-

In a 96-well black microplate, add the DNA solution and the fluorescent dye to each well.

-

Allow the mixture to equilibrate to achieve a stable baseline fluorescence.

-

-

Fluorescence Measurement (Baseline): Measure the initial fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen dye.

-

Compound Addition: Add the serially diluted test compound to the wells. Include a vehicle control.

-

Incubation: Incubate the plate at room temperature for a set period to allow for displacement of the dye.

-

Fluorescence Measurement (Post-incubation): Measure the fluorescence intensity again.

-

Data Analysis: Calculate the percentage of fluorescence quenching for each concentration of the test compound relative to the control. A decrease in fluorescence indicates displacement of the dye and suggests DNA intercalation by the test compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Culture and Treatment:

-

Culture cancer cells in appropriate media.

-

Treat the cells with amrubicin at various concentrations and for different time points. Include an untreated control.

-

-

Cell Harvesting and Washing:

-

Harvest the cells (including any floating cells in the media) by trypsinization or scraping.

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

-

Staining:

-

Resuspend the cells in 1x Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

-

-

Data Interpretation:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common).

-

Experimental and Logical Workflow

The characterization of a topoisomerase II inhibitor like amrubicin typically follows a logical progression of experiments to build a comprehensive understanding of its mechanism of action.

Figure 2: Experimental Workflow for Characterizing Amrubicin's Mechanism of Action. This diagram outlines the logical flow of experiments from initial cytotoxicity assessment to detailed mechanistic studies.

Conclusion

This compound is a potent antineoplastic agent whose primary mechanism of action is the inhibition of topoisomerase II. By stabilizing the cleavable complex, it induces persistent DNA double-strand breaks, which in turn activate the DNA damage response pathway, leading to cell cycle arrest and, ultimately, apoptotic cell death mediated by the activation of caspase-3 and -7. Its reduced DNA intercalating activity compared to earlier anthracyclines may contribute to its distinct pharmacological profile. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and understanding of amrubicin and other topoisomerase II inhibitors in the context of cancer drug discovery and development.

References

- 1. Amrubicin induces apoptosis in human tumor cells mediated by the activation of caspase‐3/7 preceding a loss of mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy and safety of this compound for treatment of relapsed small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new antitumor agent amrubicin induces cell growth inhibition by stabilizing topoisomerase II-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical significance of topoisomerase‐II expression in patients with advanced non‐small cell lung cancer treated with amrubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Amrubicin induces apoptosis in human tumor cells mediated by the activation of caspase-3/7 preceding a loss of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. P53 is required for Doxorubicin-induced apoptosis via the TGF-beta signaling pathway in osteosarcoma-derived cells - PMC [pmc.ncbi.nlm.nih.gov]

Amrubicin Hydrochloride: A Deep Dive into Topoisomerase II Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amrubicin hydrochloride, a third-generation synthetic 9-aminoanthracycline, is a potent antineoplastic agent with significant activity against a range of malignancies, most notably small cell lung cancer (SCLC).[1][2][3] Its primary mechanism of action involves the targeted inhibition of DNA topoisomerase II, a critical enzyme in DNA replication and chromosome segregation.[1][4][5][6][7][8] This technical guide provides a comprehensive overview of the this compound topoisomerase II inhibition pathway, detailing the molecular interactions, downstream cellular consequences, and relevant experimental methodologies. Amrubicin is a prodrug that is converted to its more active metabolite, amrubicinol, which is 5 to 54 times more active than the parent compound.[4]

Core Mechanism: Stabilization of the Topoisomerase II-DNA Cleavable Complex

Amrubicin and its active metabolite, amrubicinol, exert their cytotoxic effects by acting as topoisomerase II poisons.[9] Unlike catalytic inhibitors, which block the enzymatic activity of topoisomerase II altogether, amrubicin stabilizes the transient covalent complex formed between topoisomerase II and DNA.[1][4][10][11] This "cleavable complex" is a normal intermediate in the catalytic cycle of topoisomerase II, where the enzyme creates a double-strand break in the DNA to allow for topological changes before religating the strands.[9][12]

By binding to this complex, amrubicin and amrubicinol prevent the religation of the DNA strands, leading to an accumulation of persistent DNA double-strand breaks.[1][2][10] This action is more potent compared to older anthracyclines like doxorubicin, with amrubicin and amrubicinol inducing more extensive DNA-protein complex formation.[10] While amrubicin does intercalate into DNA, its affinity for this is lower than that of doxorubicin.[2][11] The primary driver of its cytotoxic effect is the inhibition of topoisomerase II.[11]

Downstream Cellular Consequences

The accumulation of DNA double-strand breaks triggers a cascade of cellular responses, ultimately leading to cell death.

Cell Cycle Arrest

The cellular DNA damage response machinery recognizes the DNA breaks induced by amrubicin. This leads to the activation of cell cycle checkpoints, resulting in an arrest of the cell cycle, predominantly at the G2/M phase.[13] This pause in the cell cycle is a cellular attempt to repair the DNA damage before proceeding with mitosis. However, the persistent nature of the amrubicin-stabilized complexes often leads to overwhelming DNA damage that cannot be repaired.[14]

Apoptosis Induction

If the DNA damage is too severe to be repaired, the cell is directed towards programmed cell death, or apoptosis. Amrubicin-induced apoptosis is a key component of its anticancer activity.[13][15] The apoptotic pathway initiated by amrubicin involves the following key events:

-

Mitochondrial Membrane Potential Loss: A reduction in the mitochondrial membrane potential is an early event in amrubicin-induced apoptosis.[13]

-

Caspase Activation: This is followed by the activation of effector caspases, specifically caspase-3 and caspase-7.[13][15] Caspase-1 is not significantly involved.[13] These caspases are the executioners of apoptosis, cleaving a multitude of cellular substrates to orchestrate the dismantling of the cell.

Interestingly, studies have suggested that the apoptotic pathway triggered by amrubicin and amrubicinol may differ from that of other topoisomerase II inhibitors like etoposide and daunorubicin.[13][15]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the core signaling pathway of amrubicin's topoisomerase II inhibition and a general workflow for its investigation.

Caption: Amrubicin's topoisomerase II inhibition pathway.

Caption: Experimental workflow for studying amrubicin.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of amrubicin and its metabolite.

Table 1: In Vitro Activity of Amrubicin and Amrubicinol

| Parameter | Amrubicin | Amrubicinol | Doxorubicin | Reference |

| DNA Unwinding Effect | 40 µM | 35 µM | 5 µM | [16] |

Table 2: Clinical Efficacy of Amrubicin in Relapsed Small Cell Lung Cancer

| Study/Patient Group | Dosing Regimen | Overall Response Rate (ORR) | Median Survival | Reference |

| Refractory SCLC | 40 mg/m² days 1-3 every 3 weeks | 50% | 10.3 months | [5] |

| Sensitive SCLC | 40 mg/m² days 1-3 every 3 weeks | 52% | 11.6 months | [5] |

| Relapsed SCLC (Japanese patients) | 35-40 mg/m² days 1-3 every 3 weeks | 34%-52% | 8.1-12.0 months | [4] |

| ACT-1 Trial (vs. Topotecan) | 40 mg/m² days 1-3 | 31.1% | 7.5 months | [6] |

Key Experimental Protocols

A detailed understanding of amrubicin's mechanism of action has been elucidated through a variety of experimental techniques.

Topoisomerase II Activity Assay (Decatenation Assay)

This assay measures the ability of topoisomerase II to separate interlocked DNA circles (catenated kinetoplast DNA).

-

Principle: Active topoisomerase II decatenates the DNA network, and the resulting decatenated DNA monomers can be separated from the catenated network by gel electrophoresis.

-

Methodology:

-

Kinetoplast DNA (k-DNA) is incubated with purified human topoisomerase II in the presence or absence of amrubicin or amrubicinol.

-

The reaction is typically carried out at 37°C for a defined period (e.g., 30 minutes).

-

The reaction is stopped, and the DNA products are separated by agarose gel electrophoresis.

-

Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA monomers.[17]

-

DNA-Protein Complex Formation Assay

This assay quantifies the formation of the stabilized cleavable complex.

-

Principle: The covalent bond between topoisomerase II and DNA in the cleavable complex allows for the precipitation of the DNA along with the attached protein.

-

Methodology:

-

Cells are treated with amrubicin or amrubicinol.

-

Cells are lysed, and the DNA is sheared.

-

The DNA-protein complexes are precipitated, and the amount of DNA is quantified.

-

An increase in precipitated DNA indicates the stabilization of the cleavable complex.[10]

-

Cell Growth Inhibition Assay

This assay determines the cytotoxic potency of amrubicin.

-

Principle: The viability of cancer cell lines is measured after exposure to varying concentrations of the drug.

-

Methodology:

-

Cancer cells (e.g., CCRF-CEM, KU-2) are seeded in multi-well plates.

-

Cells are treated with a range of amrubicin or amrubicinol concentrations for a specified duration (e.g., 72 hours).

-

Cell viability is assessed using methods such as MTT or WST-1 assays.

-

The IC50 (the concentration of drug that inhibits cell growth by 50%) is calculated.[10]

-

Cell Cycle Analysis

This method is used to determine the effect of amrubicin on cell cycle progression.

-

Principle: The DNA content of individual cells is measured by flow cytometry after staining with a fluorescent dye that binds to DNA.

-

Methodology:

-

Cells are treated with amrubicin.

-

Cells are harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide).

-

The fluorescence of individual cells is measured by flow cytometry.

-

The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is analyzed. An accumulation of cells in the G2/M phase indicates cell cycle arrest at this checkpoint.[13]

-

Conclusion

This compound and its active metabolite, amrubicinol, are potent topoisomerase II poisons that effectively induce cell death in cancer cells. Their mechanism of action, centered on the stabilization of the topoisomerase II-DNA cleavable complex, leads to the accumulation of DNA double-strand breaks, subsequent G2/M cell cycle arrest, and apoptosis mediated by the mitochondrial pathway and caspase-3/7 activation. The in-depth understanding of this pathway, facilitated by the experimental protocols outlined in this guide, is crucial for the continued development and optimal clinical application of this important chemotherapeutic agent. Further research into the nuances of amrubicin-induced apoptosis and its interaction with other cellular pathways will likely unveil new therapeutic opportunities and strategies to overcome drug resistance.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Amrubicin | C25H25NO9 | CID 3035016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amrubicin - Wikipedia [en.wikipedia.org]

- 4. Efficacy and safety of this compound for treatment of relapsed small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase II trial of amrubicin for treatment of refractory or relapsed small-cell lung cancer: Thoracic Oncology Research Group Study 0301 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Randomized phase III trial of amrubicin versus topotecan (Topo) as second-line treatment for small cell lung cancer (SCLC). - ASCO [asco.org]

- 7. ascopubs.org [ascopubs.org]

- 8. Clinical impact of amrubicin monotherapy in patients with relapsed small cell lung cancer: a multicenter retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA topoisomerases as molecular targets for anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A new antitumor agent amrubicin induces cell growth inhibition by stabilizing topoisomerase II-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 13. Amrubicin induces apoptosis in human tumor cells mediated by the activation of caspase-3/7 preceding a loss of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Amrubicin induces apoptosis in human tumor cells mediated by the activation of caspase‐3/7 preceding a loss of mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

Amrubicin Hydrochloride and its Active Metabolite Amrubicinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amrubicin hydrochloride is a third-generation synthetic anthracycline and a potent topoisomerase II inhibitor.[1][2] It serves as a prodrug, undergoing metabolic conversion to its active metabolite, amrubicinol, which exhibits significantly greater cytotoxic activity.[3] This technical guide provides an in-depth overview of the mechanism of action, metabolism, pharmacokinetics, and clinical efficacy of amrubicin and amrubicinol, with a focus on their application in oncology, particularly for small cell lung cancer (SCLC).[2][4][5][6][7][8][9] Quantitative data are presented in structured tables, and key experimental methodologies are detailed to support further research and development.

Mechanism of Action: Topoisomerase II Inhibition

Amrubicin and its active metabolite, amrubicinol, exert their cytotoxic effects primarily through the inhibition of topoisomerase II.[1][10][11][12][13][14] This nuclear enzyme is critical for regulating DNA topology during replication, transcription, and chromosome segregation. The mechanism involves several key steps:

-

Intercalation: Like other anthracyclines, amrubicin can intercalate into DNA, although with a lower affinity compared to doxorubicin.[1][4] This interaction is less pronounced for amrubicin and amrubicinol, suggesting it is not the primary mode of cytotoxic action.[1][4]

-

Stabilization of the Cleavable Complex: The principal mechanism of action is the stabilization of the covalent complex formed between topoisomerase II and DNA.[1][4][10][11][12][13] By trapping this "cleavable complex," amrubicin and amrubicinol prevent the re-ligation of the DNA strands.

-

Induction of DNA Double-Strand Breaks: The stabilization of the cleavable complex leads to the accumulation of DNA double-strand breaks.[1][4][10][12][13]

-

Cell Cycle Arrest and Apoptosis: The resulting DNA damage triggers cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis through the activation of caspase-3 and -7 and cleavage of poly (ADP-ribose) polymerase (PARP).[1][4]

Amrubicinol has been shown to be significantly more potent in inhibiting topoisomerase II and inducing DNA damage compared to the parent drug, amrubicin.[10][13]

Signaling Pathway of Amrubicin/Amrubicinol-Induced Cytotoxicity

Caption: Mechanism of action of amrubicin and amrubicinol.

Metabolism and Pharmacokinetics

Amrubicin is a prodrug that is converted to its active metabolite, amrubicinol, through the reduction of the C-13 ketone group.[11]

Metabolic Conversion Workflow

Caption: Metabolic pathway of amrubicin.

The primary enzyme responsible for this conversion is carbonyl reductase I (CBR-I).[15] Other enzymes, including NADPH-cytochrome P450 reductase and NAD(P)H:quinone oxidoreductase, are also involved in the metabolism of both amrubicin and amrubicinol.[4][8][11][16]

Pharmacokinetic Parameters

The pharmacokinetics of amrubicin and amrubicinol have been characterized in several clinical studies. Following intravenous administration, amrubicin is rapidly converted to amrubicinol.[4]

| Parameter | Amrubicin | Amrubicinol | Reference |

| AUC (0-72h) (ng·h/mL) | 13,490 | 2,585 | [17] |

| Apparent Total Clearance (CLapp) (L/h) | 15.4 | - | [17] |

| AUC Ratio (Amrubicinol/Amrubicin) | - | 15.1 ± 4.6% (at 30-45 mg/m²) | [17] |

| Plasma Protein Binding | 82.0-85.3% (normal hepatic function) | 91.3-97.1% (liver impairment) | [4] |

| Distribution | Primarily plasma | Higher concentration in red blood cells | [4] |

| Elimination Half-life (t1/2) in dogs | α: 0.06 ± 0.01 h; β: 2.0 ± 0.3 h | - | [4] |

Data from a study with a 45 mg/m² bolus injection of amrubicin once every 24 hours for 3 consecutive days.

In Vitro Cytotoxicity

Amrubicinol consistently demonstrates significantly higher in vitro cytotoxic activity compared to amrubicin across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.[18]

| Cell Line | Compound | IC50 (nM) | Reference |

| SBC-3 (Small Cell Lung Cancer) | Amrubicinol | 33 | [19] |

| Amrubicin | 862 | [19] | |

| P388 (Murine Leukemia) | Amrubicinol | ~2x more potent than doxorubicin | [20] |

| Amrubicin | ~80x less potent than amrubicinol | [20] |

Clinical Efficacy in Small Cell Lung Cancer (SCLC)

Amrubicin has been investigated as a single agent and in combination therapies for the treatment of relapsed SCLC, showing promising response rates.

| Study Type | Treatment | Patient Population | Overall Response Rate (ORR) | Median Overall Survival (OS) | Reference |

| Phase II | Amrubicin (40 mg/m² days 1-3 q3w) | Refractory SCLC | 50% | 10.3 months | [7] |

| Sensitive SCLC | 52% | 11.6 months | [7] | ||

| Phase II (vs. Topotecan) | Amrubicin (40 mg/m² days 1-3 q3w) | Sensitive Relapsed SCLC | 53% | - | [11] |

| Topotecan (1.0 mg/m² days 1-5 q3w) | 21% | - | [11] | ||

| Phase III (vs. Topotecan) | Amrubicin (40 mg/m² days 1-3 q3w) | Refractory or Sensitive SCLC | 31.1% | 7.5 months | [9] |

| Topotecan (1.5 mg/m² days 1-5 q3w) | 16.9% | 7.8 months | [9] |

Key Experimental Protocols

Determination of Pharmacokinetic Parameters by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for quantifying amrubicin and amrubicinol in plasma samples.

Workflow for HPLC Analysis

Caption: General workflow for HPLC-based pharmacokinetic analysis.

Methodology:

-

Sample Collection: Collect blood samples from patients at predetermined time points following drug administration.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Protein Precipitation: Add a protein precipitating agent, such as acetonitrile, to the plasma samples to remove proteins.

-

Supernatant Collection: Centrifuge the samples again and collect the supernatant containing the drugs.

-

HPLC Analysis:

-

Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column.

-

Use a mobile phase gradient of acetonitrile and a buffer (e.g., phosphate buffer) to separate amrubicin and amrubicinol.

-

Detect the compounds using a fluorescence detector.

-

-

Quantification: Determine the concentrations of amrubicin and amrubicinol in the samples by comparing their peak areas to those of known standards.

In Vitro Cytotoxicity Assay (e.g., AlamarBlue Assay)

This protocol describes a common method for determining the IC50 values of amrubicin and amrubicinol.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of amrubicin or amrubicinol for a specified duration (e.g., 72 hours).

-

AlamarBlue Addition: Add AlamarBlue reagent to each well and incubate for a few hours.

-

Fluorescence Measurement: Measure the fluorescence of each well using a plate reader. The fluorescence intensity is proportional to the number of viable cells.

-

IC50 Calculation: Plot the percentage of cell growth inhibition against the drug concentration and use a non-linear regression analysis to calculate the IC50 value.[18][21]

Topoisomerase II Inhibition Assay

This assay can be used to confirm the inhibitory activity of amrubicin and amrubicinol on topoisomerase II.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing purified human topoisomerase II, supercoiled plasmid DNA (e.g., pBR322), and ATP in a suitable buffer.

-

Drug Incubation: Add varying concentrations of amrubicin or amrubicinol to the reaction mixture and incubate.

-

Termination of Reaction: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and linear) on an agarose gel.

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase II will result in a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Conclusion

This compound, through its highly potent active metabolite amrubicinol, is an effective topoisomerase II inhibitor with significant clinical activity, particularly in small cell lung cancer. The distinct pharmacokinetic profile, with amrubicinol concentrating in red blood cells, and its potent in vitro cytotoxicity underscore its therapeutic potential. The detailed methodologies and compiled data in this guide serve as a valuable resource for the scientific community to further explore and optimize the clinical application of this important anticancer agent.

References

- 1. Amrubicin | C25H25NO9 | CID 3035016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amrubicin - Wikipedia [en.wikipedia.org]

- 3. Impact of Amrubicin Monotherapy as Second-Line Chemotherapy on Outcomes in Elderly Patients with Relapsed Extensive-Disease Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medindia.net [medindia.net]

- 6. researchgate.net [researchgate.net]

- 7. Phase II trial of amrubicin for treatment of refractory or relapsed small-cell lung cancer: Thoracic Oncology Research Group Study 0301 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amrubicin for the treatment of small cell lung cancer: does effectiveness cross the Pacific? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. A New Antitumor Agent Amrubicin Induces Cell Growth Inhibition by Stabilizing Topoisomerase II‐DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy and safety of this compound for treatment of relapsed small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A new antitumor agent amrubicin induces cell growth inhibition by stabilizing topoisomerase II-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. What is the mechanism of this compound? [synapse.patsnap.com]

- 15. ascopubs.org [ascopubs.org]

- 16. Characterization of the enzymes involved in the in vitro metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of amrubicin and its active metabolite amrubicinol in lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. IC50 - Wikipedia [en.wikipedia.org]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Uptake and Intracellular Distribution of Amrubicin, a Novel 9‐Amino‐anthracycline, and Its Active Metabolite Amrubicinol in P388 Murine Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. IC50 Calculator | AAT Bioquest [aatbio.com]

Amrubicin Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amrubicin hydrochloride is a third-generation, wholly synthetic anthracycline that has demonstrated significant antitumor activity, particularly in lung cancer. Developed by Sumitomo Pharmaceuticals, it was the first anthracycline to be created entirely through chemical synthesis, a departure from the fermentation or semi-synthetic routes used for its predecessors.[1] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical evaluation of this compound, tailored for professionals in the field of oncology drug development.

Discovery and Development

Amrubicin, initially designated as SM-5887, emerged from a dedicated research program at Sumitomo Pharmaceuticals in the late 1980s, with its first synthesis reported in 1989.[1] The primary objective was to create a novel anthracycline derivative with an improved therapeutic index compared to existing agents like doxorubicin. Key strategic modifications to the anthracycline scaffold were aimed at enhancing efficacy against solid tumors and mitigating the dose-limiting cardiotoxicity commonly associated with this class of compounds.

A pivotal structural feature of amrubicin is the replacement of the hydroxyl group at the C-9 position with an amino group, a modification intended to enhance its antitumor properties.[2] Furthermore, it possesses a simpler, non-amino sugar moiety.[1] Preclinical studies revealed that amrubicin exhibited superior antitumor activity in human tumor xenograft models compared to doxorubicin and demonstrated reduced cardiotoxicity in animal models.[3] It was approved for the treatment of non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) in Japan in 2002.[4]

Synthesis of this compound

The synthesis of amrubicin has been approached through two primary routes: a total chemical synthesis and a more recent semi-synthetic method.

Total Synthesis

The initial and groundbreaking synthesis of amrubicin was a total synthesis reported by Ishizumi et al. in 1987.[5] This multi-step process was a significant achievement, as it allowed for the creation of the complex tetracyclic aglycone and the subsequent glycosylation to introduce the novel sugar moiety. While the full, detailed protocol from the original publication is extensive, the general strategy involved the construction of the anthracyclinone core followed by the stereoselective introduction of the amino group at the C-9 position and glycosylation.

Semi-Synthesis

More recently, a more efficient semi-synthetic approach has been developed, which is detailed in several patents.[6][7] This method utilizes a biosynthetically produced anthracycline as a starting material, thereby preserving the required stereochemistry and reducing the number of synthetic steps. A key transformation in this process is the Ritter reaction.

Experimental Protocol: Semi-Synthesis of Amrubicin Aglycon via Ritter Reaction

This protocol is a generalized representation based on patent literature.[6][7]

-

Reaction Setup: A suitable anthracycline starting material (e.g., 4-demethoxydaunomycinone) is dissolved in a mixture of a nitrile (e.g., acetonitrile) and a strong acid (e.g., trifluoroacetic acid).

-

Ritter Reaction: The reaction mixture is heated to facilitate the formation of a cyclic intermediate. The temperature and reaction time are optimized based on the specific starting material and reagents.

-

Hydrolysis: The cyclic intermediate is then subjected to acidic hydrolysis to yield the 9-amino aglycon of amrubicin.

-

Purification: The crude product is purified using standard chromatographic techniques.

-

Glycosylation: The purified aglycon is then glycosylated with a protected 2-deoxy-D-erythro-pentopyranosyl donor.

-

Deprotection and Salt Formation: Finally, deprotection of the sugar moiety and formation of the hydrochloride salt yields this compound.

This semi-synthetic route offers several advantages, including milder reaction conditions and the avoidance of highly toxic reagents like potassium cyanide, which were reportedly used in earlier synthetic methods.[7]

Mechanism of Action

Amrubicin exerts its cytotoxic effects primarily through the inhibition of DNA topoisomerase II.[8] Topoisomerase II is a critical nuclear enzyme that modulates DNA topology by catalyzing the transient double-strand breakage and re-ligation of DNA, a process essential for DNA replication, transcription, and chromosome segregation.

Amrubicin and its principal active metabolite, amrubicinol, function by stabilizing the covalent complex formed between topoisomerase II and DNA.[5][9] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. The resulting DNA damage triggers a cascade of cellular events, including cell cycle arrest and the activation of apoptotic pathways, ultimately leading to programmed cell death. Amrubicinol has been shown to be significantly more potent than the parent drug.[2]

dot

Caption: Mechanism of action of amrubicin.

Preclinical and Clinical Data

In Vitro Cytotoxicity

Amrubicin and its active metabolite, amrubicinol, have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and exposure duration.

| Cell Line | Compound | IC50 (nM) | Reference |

| SBC-3 (SCLC) | Amrubicin | 862 | [8] |

| SBC-3 (SCLC) | Amrubicinol | 33 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

A generalized protocol for determining cytotoxicity using the MTT assay is as follows:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with serial dilutions of amrubicin or amrubicinol and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

dot

Caption: Generalized workflow for an MTT cytotoxicity assay.

Clinical Efficacy

Amrubicin has been extensively studied in clinical trials, primarily for the treatment of SCLC and NSCLC.

Table 2: Selected Clinical Trial Results for Amrubicin in Small Cell Lung Cancer (SCLC)

| Trial Phase | Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Median Overall Survival (OS) (months) | Reference |

| II | Relapsed SCLC (Refractory) | Amrubicin 40 mg/m² | 50% | 10.3 | [9] |

| II | Relapsed SCLC (Sensitive) | Amrubicin 40 mg/m² | 52% | 11.6 | [9] |

| III | Second-line SCLC | Amrubicin vs. Topotecan | 31.1% vs. 16.9% | 7.5 vs. 7.8 | [10] |

Table 3: Selected Clinical Trial Results for Amrubicin in Non-Small Cell Lung Cancer (NSCLC)

| Trial Phase | Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Median Overall Survival (OS) (months) | Reference |

| II | Previously Treated NSCLC | Amrubicin 40 mg/m² | 11.5% | 8.5 | [11] |

| III | Previously Treated NSCLC | Amrubicin vs. Docetaxel | 14.4% vs. 19.6% | 14.6 vs. 13.5 |

Safety and Tolerability

The most common dose-limiting toxicity of amrubicin is myelosuppression, particularly neutropenia.[7] Other common adverse events include nausea, anorexia, and fatigue. Importantly, amrubicin has been associated with a lower incidence of cardiotoxicity compared to earlier anthracyclines.

Table 4: Common Grade 3/4 Adverse Events in Amrubicin Clinical Trials

| Adverse Event | Incidence (%) | Reference |

| Neutropenia | 70 - 83% | [9] |

| Leukopenia | 70% | [9] |

| Anemia | 33% | [9] |

| Thrombocytopenia | 20% | [9] |

| Febrile Neutropenia | 5% | [9] |

Conclusion

This compound represents a significant advancement in the field of anthracycline chemotherapy. Its total synthesis paved the way for novel structural modifications, leading to a compound with a distinct mechanism of action and a potentially improved safety profile. As a potent topoisomerase II inhibitor, it has demonstrated valuable clinical activity, particularly in the challenging setting of relapsed small cell lung cancer. This technical guide provides a foundational understanding of amrubicin for researchers and clinicians working towards the development of next-generation cancer therapeutics.

dot

Caption: Amrubicin drug development pathway.

References

- 1. Amrubicin for non-small-cell lung cancer and small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor activity of targeted and cytotoxic agents in murine subcutaneous tumor models correlates with clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical efficacy of amrubicin in patients with small cell lung cancer relapse after first‐line treatment including immune checkpoint inhibitors: A retrospective multicenter study (TOPGAN 2021‐01) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of this compound for treatment of relapsed small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of amrubicin therapy after chemoimmunotherapy in small cell lung cancer patients - Kushiro - Translational Lung Cancer Research [tlcr.amegroups.org]

- 6. [Analysis of adverse events of this compound for pretreated lung cancer patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amrubicin, a novel 9‐aminoanthracycline, enhances the antitumor activity of chemotherapeutic agents against human cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase II trial of amrubicin for treatment of refractory or relapsed small-cell lung cancer: Thoracic Oncology Research Group Study 0301 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy and safety of amrubicin monotherapy after atezolizumab plus carboplatin and etoposide in patients with relapsed small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy of amrubicin for non-small cell lung cancer after failure of two or more prior chemotherapy regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A randomized, open-label, phase III trial comparing amrubicin versus docetaxel in patients with previously treated non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Amrubicin Hydrochloride: A Technical Guide for Drug Development Professionals

Executive Summary: Amrubicin Hydrochloride is a third-generation, wholly synthetic 9-aminoanthracycline that functions as a potent topoisomerase II inhibitor. It is a prodrug that is metabolized to the more active amrubicinol. Primarily utilized in the treatment of lung cancer, particularly small-cell lung cancer (SCLC), amrubicin has demonstrated significant antitumor activity. Its mechanism of action involves the stabilization of the DNA-topoisomerase II complex, which leads to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis. A key characteristic of amrubicin is its reduced cardiotoxicity compared to earlier anthracyclines like doxorubicin. This document provides a comprehensive overview of its chemical structure, properties, mechanism of action, and key experimental data for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of amrubicin.[1] It is a complex molecule with a tetracyclic quinone structure characteristic of anthracyclines.[2]

Caption: Chemical Structure of this compound.

The key physicochemical properties of Amrubicin and its hydrochloride salt are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (7S,9S)-9-acetyl-9-amino-7-{[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy}-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | [1] |

| Synonyms | SM-5887, Calsed | [1][3] |

| CAS Number | 110311-30-3 | [1] |

| Molecular Formula | C₂₅H₂₆ClNO₉ | [3] |

| Molecular Weight | 519.93 g/mol | [3] |

| Solubility | Soluble in DMSO, not soluble in water. | [3][4] |

| Melting Point (Amrubicin free base) | 172-174 °C | [4] |

| LogP (Amrubicin free base) | 2.64 | [4] |

Pharmacology

Mechanism of Action

Amrubicin is a potent antineoplastic agent whose primary cellular target is DNA topoisomerase II.[5] Unlike earlier anthracyclines, which have multiple molecular effects, the cytotoxic activity of amrubicin and its active metabolite, amrubicinol, is mainly attributed to the inhibition of topoisomerase II.[4]

The mechanism involves several key steps:

-

Intercalation: Amrubicin intercalates into DNA, although with a lower affinity compared to doxorubicin.[6] This interaction is thought to influence its intracellular distribution.[4]

-

Topoisomerase II Inhibition: The primary mechanism is the stabilization of the covalent complex formed between topoisomerase II and DNA, known as the "cleavable complex".[5][7]

-

DNA Damage: By trapping this intermediate, amrubicin prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[5]

-

Cellular Response: The resulting DNA damage triggers cell cycle arrest, typically at the G2/M phase, and initiates the apoptotic cascade, leading to programmed cell death.[7]

Amrubicin is a prodrug, converted by carbonyl reductase enzymes to its C-13 alcohol metabolite, amrubicinol.[8] Amrubicinol is significantly more active, with a cytotoxic potency 5 to 100 times greater than the parent compound.[2][8]

Pharmacokinetics

The pharmacokinetic profile of amrubicin is characterized by its conversion to the active metabolite amrubicinol and a relatively low total clearance.[9]

| Parameter | Value (at 45 mg/m² dose) | Reference(s) |

| Amrubicin AUC (0-72h) | 13,490 ng·h/mL | [2] |

| Amrubicinol AUC (0-72h) | 2,585 ng·h/mL | [2] |

| Apparent Total Clearance (CLapp) of Amrubicin | 15.4 L/h | [2] |

| AUC Ratio (Amrubicinol/Amrubicin) | 15.1 ± 4.6% | [2] |

Peak plasma concentrations of amrubicin occur immediately after intravenous administration.[10] While plasma concentrations of amrubicinol are lower than those of amrubicin, amrubicinol concentrations are notably higher in red blood cells.[9] The AUCs of both amrubicin and amrubicinol have been correlated with the severity of hematological toxicities, suggesting that pharmacokinetic monitoring could aid in dose optimization.[2][10]

Signaling Pathway of Amrubicin-Induced Apoptosis

Amrubicin-induced DNA damage initiates a signaling cascade that culminates in apoptosis. This process involves the activation of key effector caspases and changes in mitochondrial membrane potential.

Caption: Signaling pathway of Amrubicin-induced apoptosis.

Studies have shown that amrubicin and amrubicinol induce apoptosis in human tumor cells, which is mediated by the activation of caspase-3 and caspase-7.[7] This activation occurs before a detectable loss of the mitochondrial membrane potential, indicating that caspase activation is a key initiating event in the apoptotic pathway triggered by these compounds.[7]

Preclinical and Clinical Efficacy

Amrubicin has been evaluated in various cancer cell lines and clinical trials, showing notable activity against lung cancer.

In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference(s) |

| LX-1 | Human Small Cell Lung Cancer | 1.1 ± 0.2 | [11] |

| A549 | Human Lung Adenocarcinoma | 2.4 ± 0.8 | [11] |

| A431 | Human Epidermoid Carcinoma | 0.61 ± 0.10 | [11] |

| BT-474 | Human Breast Carcinoma | 3.0 ± 0.3 | [11] |

| U937 | Human Leukemia | 5.6 µM (IC₅₀) | [11] |

Clinical Efficacy in Relapsed SCLC

A key multicenter phase II study evaluated amrubicin in patients with refractory or relapsed SCLC. The results demonstrated significant activity in both patient populations.

| Parameter | Refractory Relapse (n=16) | Sensitive Relapse (n=44) | Reference(s) |

| Overall Response Rate | 50% (95% CI, 25% to 75%) | 52% (95% CI, 37% to 68%) | [12][13] |

| Progression-Free Survival | 2.6 months | 4.2 months | [12][13] |

| Overall Survival | 10.3 months | 11.6 months | [12][13] |

| 1-Year Survival Rate | 40% | 46% | [12][13] |

Safety and Toxicology

The primary dose-limiting toxicity of amrubicin is myelosuppression, with neutropenia being the most common severe adverse event.[9] Non-hematologic toxicities are generally mild.[12][13] A significant advantage of amrubicin is its reduced cardiotoxicity compared to conventional anthracyclines.[3]

| Adverse Event | Grade 3/4 Incidence (%) | Reference(s) |

| Neutropenia | 83% | [12][13] |

| Anemia | 33% | [12][13] |

| Thrombocytopenia | 20% | [12][13] |

| Febrile Neutropenia | 5% | [12][13] |

Key Experimental Methodologies

In Vitro Cytotoxicity Assay

Objective: To determine the concentration of Amrubicin that inhibits cell growth by 50% (IC₅₀).

Methodology:

-

Cell Plating: Cancer cell lines (e.g., A549, LX-1) are seeded in 96-well microplates and allowed to adhere for 24 hours.

-

Compound Treatment: Cells are treated with serial dilutions of amrubicin. Control wells receive the vehicle (e.g., DMSO) only.

-

Incubation: Plates are incubated for 3 days at 37°C in a 5% CO₂ atmosphere.

-

Viability Assessment: The number of viable cells is determined using a colorimetric assay such as WST-1 or AlamarBlue. These assays measure the metabolic activity of living cells.

-

Data Analysis: The absorbance is read using a microplate reader. The IC₅₀ value is calculated as the drug concentration that causes a 50% reduction in cell viability compared to the untreated control.[11]

Pharmacokinetic Analysis in Patients

Objective: To characterize the pharmacokinetic profile of amrubicin and its metabolite amrubicinol in cancer patients.

Methodology:

-

Drug Administration: Amrubicin is administered to patients, typically as a bolus intravenous injection (e.g., 30 to 45 mg/m²) for three consecutive days.[10]

-

Sample Collection: Blood samples are collected at multiple time points over a 72-hour period following the first administration.[10]

-

Sample Processing: Plasma is separated from the blood samples and stored at -80°C until analysis.[10]

-

Quantification: The concentrations of amrubicin and amrubicinol in the plasma samples are quantified using a validated High-Performance Liquid Chromatography (HPLC) method.[2][14]

-

Pharmacokinetic Modeling: The resulting concentration-time data are analyzed using pharmacokinetic software to determine parameters such as AUC, clearance, and half-life. A three-compartment model for amrubicin and a one-compartment model for amrubicinol have been used to characterize their profiles.[14]

Phase II Clinical Trial for Relapsed SCLC

Objective: To evaluate the efficacy and safety of amrubicin in patients with refractory or relapsed SCLC.

Methodology:

-

Patient Selection: Eligible patients are those with measurable SCLC who have been previously treated with at least one platinum-based chemotherapy regimen and have a good performance status (e.g., ECOG 0-2). Patients are often stratified into "refractory" (relapse <60 days after first-line therapy) and "sensitive" (relapse ≥60 days after) groups.[12][13]

-

Treatment Regimen: Amrubicin is administered as a 5-minute intravenous injection at a dose of 40 mg/m² for 3 consecutive days. This cycle is repeated every 3 weeks.[12][13]

-

Efficacy Assessment: Tumor response is evaluated based on RECIST criteria (Response Evaluation Criteria in Solid Tumors). The primary endpoint is typically the Overall Response Rate (ORR). Secondary endpoints include Progression-Free Survival (PFS) and Overall Survival (OS).[12][13]

-

Safety Assessment: Adverse events are monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).[12][13]

Experimental Workflow

The following diagram illustrates a typical workflow for a Phase II clinical trial of Amrubicin.

Caption: Workflow of a Phase II Clinical Trial for Amrubicin.

References

- 1. This compound | C25H26ClNO9 | CID 114897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of amrubicin and its active metabolite amrubicinol in lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Amrubicin | C25H25NO9 | CID 3035016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A new antitumor agent amrubicin induces cell growth inhibition by stabilizing topoisomerase II-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amrubicin induces apoptosis in human tumor cells mediated by the activation of caspase‐3/7 preceding a loss of mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amrubicin induces apoptosis in human tumor cells mediated by the activation of caspase-3/7 preceding a loss of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical significance of topoisomerase‐II expression in patients with advanced non‐small cell lung cancer treated with amrubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. ascopubs.org [ascopubs.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. ascopubs.org [ascopubs.org]

- 13. Phase II trial of amrubicin for treatment of refractory or relapsed small-cell lung cancer: Thoracic Oncology Research Group Study 0301 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic and pharmacodynamic study on amrubicin and amrubicinol in Japanese patients with lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Amrubicin Hydrochloride in small cell lung cancer (SCLC) research

An In-depth Technical Guide to Amrubicin Hydrochloride in Small Cell Lung Cancer (SCLC) Research

Introduction

Small Cell Lung Cancer (SCLC) is an aggressive neuroendocrine tumor characterized by rapid growth and early metastasis, accounting for approximately 15% of all lung cancers[1][2]. While initially chemosensitive, most patients relapse with treatment-resistant disease, making the development of effective subsequent-line therapies a critical area of research. This compound, a synthetic 9-aminoanthracycline, has emerged as a significant agent in this context[3][4]. It is a potent topoisomerase II inhibitor approved in Japan for the treatment of SCLC[4]. This guide provides a comprehensive technical overview of amrubicin, focusing on its mechanism of action, clinical trial data, and key experimental protocols relevant to SCLC research.

Core Mechanism of Action

Amrubicin is a prodrug that is metabolized in the liver by carbonyl reductase enzymes to its active metabolite, amrubicinol, which is 5 to 54 times more potent than the parent compound[1][3][5]. The primary antineoplastic effect of amrubicin and amrubicinol is the inhibition of DNA topoisomerase II[2][3][4].

The mechanism proceeds as follows:

-

Intercalation and Complex Stabilization: Amrubicin intercalates into DNA and stabilizes the covalent complex formed between topoisomerase II and the DNA strands[6][7].

-

Prevention of DNA Re-ligation: This stabilization prevents the enzyme from re-ligating the double-strand breaks it creates to relieve torsional strain during DNA replication and transcription[6][7].

-

Induction of Apoptosis: The accumulation of persistent DNA double-strand breaks triggers a cellular damage response, leading to cell cycle arrest in the G2/M phase and subsequent activation of the apoptotic cascade[8]. Studies have shown this process involves the activation of caspase-3 and caspase-7, culminating in programmed cell death[8].

Caption: this compound's mechanism of action leading to apoptosis.

Clinical Efficacy and Safety Profile

Amrubicin has been extensively evaluated in clinical trials, primarily as a second-line or later treatment for relapsed or refractory SCLC. Its efficacy has been demonstrated in both monotherapy and combination regimens.

Quantitative Data from Clinical Trials

The following tables summarize key performance metrics from notable clinical studies. The patient population is often stratified into "sensitive relapse" (relapse ≥90 days after completion of first-line therapy) and "refractory relapse" (relapse <90 days after completion of first-line therapy)[9].

Table 1: Amrubicin Monotherapy in Relapsed/Refractory SCLC

| Study / Trial ID | Patient Population | No. of Patients | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

|---|---|---|---|---|---|

| TORG 0301[10] | Sensitive Relapse | 44 | 52% | 4.2 months | 11.6 months |

| TORG 0301[10] | Refractory Relapse | 16 | 50% | 2.6 months | 10.3 months |

| Phase III (von Pawel et al.)[11] | Sensitive & Refractory | 637 (AMR arm) | 31.1% | 4.1 months | 7.5 months |

| Retrospective (AteCE pre-treated)[11] | Sensitive Relapse | 12 | 25.0% | 3.6 months | 11.2 months |

| Retrospective (AteCE pre-treated)[11] | Refractory Relapse | 28 | 35.7% | 3.2 months | 7.3 months |

| Third-line Salvage Therapy[12] | Refractory Relapse | 18 | 27.8% | 2.9 months | 18.1 months (from initial chemo) |

Table 2: Amrubicin Combination Therapy in SCLC

| Study | Patient Population | Combination Regimen | No. of Patients | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

|---|---|---|---|---|---|---|

| Oshita et al.[13] | Untreated Extensive-Disease | Amrubicin + Irinotecan | 13 | 100% | Not Reported | 17.4 months |

| Kurata et al. (Review)[4] | Extensive-Disease | Amrubicin + Cisplatin | Not Specified | Not Reported | Not Reported | 13.6 months |

| Phase II (NCT03253068)[14] | Relapsed SCLC | Amrubicin + Pembrolizumab | 25 | 52.0% | 4.0 months | 10.6 months |

Toxicity Profile

The primary dose-limiting toxicity of amrubicin is myelosuppression. Unlike other anthracyclines such as doxorubicin, amrubicin exhibits minimal cardiotoxicity[1][3].

Table 3: Common Grade 3-4 Adverse Events with Amrubicin Monotherapy

| Adverse Event | Reported Frequency Range | Citations |

|---|---|---|

| Neutropenia | 64% - 83% | [1][10][12] |

| Leukopenia | 40% - 70% | [1][5] |

| Anemia | 33% | [1][10] |

| Thrombocytopenia | 20% - 27% | [1][5][10] |

| Febrile Neutropenia | 5% - 38.9% | [1][10][12] |

| Non-hematologic (e.g., anorexia, nausea) | Generally mild |[1][3] |

Key Experimental Protocols

Reproducible and standardized protocols are essential for preclinical evaluation of amrubicin's efficacy and mechanism.

In Vitro Cytotoxicity Assay

This protocol determines the concentration of amrubicin required to inhibit the growth of SCLC cell lines by 50% (IC50).

Caption: Standard workflow for an in vitro cytotoxicity (MTT) assay.

Detailed Methodology:

-

Cell Maintenance: Culture human SCLC cell lines (e.g., NCI-H69, NCI-H82, U1285) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator[15].

-

Seeding: Plate cells in 96-well microtiter plates at a density of 5,000 to 10,000 cells per well and allow them to adhere for 24 hours.

-

Drug Application: Prepare a stock solution of this compound in sterile water or DMSO. Perform serial dilutions to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Replace the culture medium in the wells with medium containing the different drug concentrations. Include untreated wells as a negative control.

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Assay: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours to allow for formazan crystal formation. Solubilize the crystals by adding a detergent solution (e.g., DMSO or a specialized solubilizing agent)[16].

-

Analysis: Measure the optical density of each well using a spectrophotometer. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to generate a dose-response curve and determine the IC50 value[16].

In Vivo SCLC Xenograft Efficacy Model

This protocol assesses the anti-tumor activity of amrubicin in an immunocompromised mouse model bearing human SCLC tumors.

Caption: Experimental workflow for an SCLC subcutaneous xenograft model.

Detailed Methodology:

-

Animal Model: Use 6- to 8-week-old immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

-

Tumor Implantation: Harvest SCLC cells during their logarithmic growth phase. Prepare a single-cell suspension in a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject 1 x 10⁶ to 5 x 10⁷ cells into the right flank of each mouse[17].

-

Tumor Monitoring: Monitor tumor growth by measuring the length and width with digital calipers. Calculate tumor volume using the formula: (Length × Width²) / 2.

-

Treatment Protocol: Once tumors reach an average volume of 100–150 mm³, randomize the animals into treatment and control groups. Administer amrubicin intravenously at a clinically relevant dose (e.g., 35-40 mg/m²) on a schedule such as for 3 consecutive days every 3 weeks[1][10][14]. The control group receives a vehicle solution.

-

Data Collection: Measure tumor volumes and mouse body weights 2-3 times weekly. Monitor for any signs of toxicity.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a set duration. Euthanize the mice, and excise the tumors for weighing and subsequent analyses like immunohistochemistry (for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3) or gene expression studies.

Conclusion and Future Directions

This compound is a well-established and potent topoisomerase II inhibitor with significant clinical activity against SCLC, particularly in the relapsed/refractory setting[2]. Its predictable, primarily hematologic, toxicity profile makes it a valuable agent in the therapeutic arsenal[1]. The provided protocols for in vitro and in vivo evaluation serve as a foundation for further research.

Future investigations should focus on:

-

Biomarker Identification: Identifying predictive biomarkers to select patients most likely to respond to amrubicin. This could involve exploring the expression levels of topoisomerase II or enzymes involved in amrubicin's metabolism[18][19].

-

Combination Strategies: Further exploring rational combinations with other agents, including immunotherapy, as initial studies have shown promise[14].

-

Mechanisms of Resistance: Elucidating the mechanisms by which SCLC cells develop resistance to amrubicin to devise strategies to overcome it. Pre-treatment with other topoisomerase inhibitors like etoposide may impact efficacy[18].

References

- 1. Efficacy and safety of this compound for treatment of relapsed small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review of the management of relapsed small-cell lung cancer with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of this compound for treatment of relapsed small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amrubicin for non-small-cell lung cancer and small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of Amrubicin Monotherapy as Second-Line Chemotherapy on Outcomes in Elderly Patients with Relapsed Extensive-Disease Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Amrubicin induces apoptosis in human tumor cells mediated by the activation of caspase-3/7 preceding a loss of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical efficacy of amrubicin in patients with small cell lung cancer relapse after first‐line treatment including immune checkpoint inhibitors: A retrospective multicenter study (TOPGAN 2021‐01) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase II trial of amrubicin for treatment of refractory or relapsed small-cell lung cancer: Thoracic Oncology Research Group Study 0301 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy and safety of amrubicin monotherapy after atezolizumab plus carboplatin and etoposide in patients with relapsed small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The efficacy of amrubicin third-line chemotherapy in patients with relapsed extensive-disease small-cell lung cancer: A retrospective and historical study in a single institute - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dose escalation study of amrubicin in combination with fixed-dose irinotecan in patients with extensive small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Doxorubicin and etoposide sensitize small cell lung carcinoma cells expressing caspase-8 to TRAIL - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 18. Clinical impact of amrubicin monotherapy in patients with relapsed small cell lung cancer: a multicenter retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Amrubicin for the treatment of small cell lung cancer: does effectiveness cross the Pacific? - PubMed [pubmed.ncbi.nlm.nih.gov]

Amrubicin Hydrochloride for Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of amrubicin hydrochloride in the treatment of non-small cell lung cancer (NSCLC). It consolidates key findings from clinical studies, details experimental methodologies, and elucidates the underlying mechanism of action.

Core Mechanism of Action

Amrubicin is a synthetic anthracycline derivative and a potent inhibitor of topoisomerase II.[1] Its primary mechanism of action involves the stabilization of the topoisomerase II-DNA complex, which prevents the re-ligation of DNA strands and leads to the accumulation of double-strand breaks.[2] This accumulation of DNA damage triggers a cascade of cellular events, culminating in apoptotic cell death.[2] The process is mediated by the activation of caspase-3 and caspase-7, which occurs prior to the loss of mitochondrial membrane potential.[3][4] This targeted action against the DNA replication process makes amrubicin particularly effective against rapidly proliferating cancer cells.[2]

References

- 1. Amrubicin for non-small-cell lung cancer and small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Amrubicin induces apoptosis in human tumor cells mediated by the activation of caspase-3/7 preceding a loss of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amrubicin induces apoptosis in human tumor cells mediated by the activation of caspase‐3/7 preceding a loss of mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

Amrubicin Hydrochloride: A Technical Guide to its Core Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amrubicin hydrochloride, a third-generation synthetic anthracycline, has emerged as a significant chemotherapeutic agent, particularly in the treatment of lung cancer.[1][2] Marketed in Japan for both small-cell lung cancer (SCLC) and non-small-cell lung cancer (NSCLC), its efficacy, especially in relapsed or refractory cases, has garnered considerable attention within the oncology research community.[3] This technical guide provides an in-depth exploration of the core therapeutic targets of amrubicin, its mechanism of action, and a summary of key preclinical and clinical findings. It is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and cancer therapeutics.

Core Therapeutic Target: DNA Topoisomerase II

The primary therapeutic target of amrubicin and its more potent active metabolite, amrubicinol, is DNA topoisomerase II.[1][4] This nuclear enzyme plays a critical role in managing DNA topology during essential cellular processes such as replication, transcription, and chromosome segregation.[5][6] Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing for the passage of another DNA strand through the break, and then re-ligating the broken strands.[5][6]

Amrubicin exerts its cytotoxic effects by acting as a topoisomerase II poison. It intercalates into DNA and stabilizes the covalent complex formed between topoisomerase II and DNA (the "cleavable complex").[4][6] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.[4][6] The persistence of these DNA breaks triggers a cascade of cellular events, including cell cycle arrest at the G2/M phase and the activation of apoptotic pathways, ultimately leading to programmed cell death.[6]

Interestingly, amrubicin exhibits a lower DNA binding affinity compared to doxorubicin, another well-known anthracycline.[6] This characteristic may influence its intracellular distribution and contribute to its distinct efficacy and safety profile.[6]

Signaling Pathways and Mechanism of Action

The mechanism of action of this compound is centered on the disruption of DNA integrity through the inhibition of topoisomerase II. The downstream consequences of this inhibition involve several key signaling pathways.

Caption: Mechanism of action of this compound.